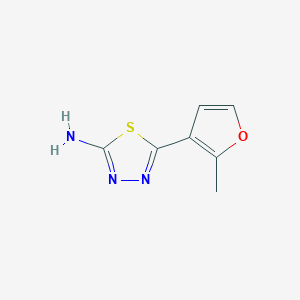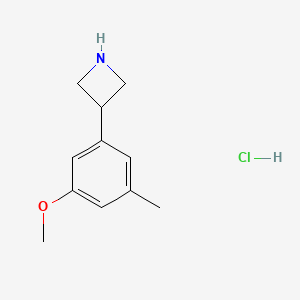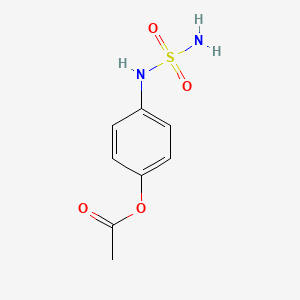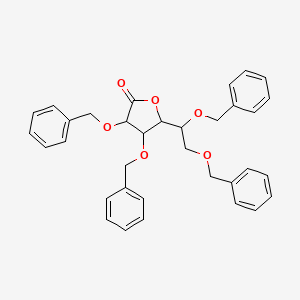
tetra-O-Benzyl-D-glucono-1,4-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetra-O-Benzyl-D-glucono-1,4-lactone is an organic compound that belongs to the class of carbohydrate-based lactones. It is a derivative of D-gluconic acid, where the hydroxyl groups are protected by benzyl groups. This compound is known for its stability and bio-compatibility, making it useful in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetra-O-Benzyl-D-glucono-1,4-lactone typically involves the selective protection of the hydroxyl groups of D-gluconic acid. One common method is the benzylation of D-gluconic acid using benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale benzylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tetra-O-Benzyl-D-glucono-1,4-lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can lead to the formation of deprotected gluconic acid.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium (VI) reagents and DMSO-based systems.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Gluconic acid derivatives.
Reduction: Deprotected gluconic acid.
Substitution: Various substituted gluconic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Tetra-O-Benzyl-D-glucono-1,4-lactone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrate derivatives.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and bio-compatibility.
Wirkmechanismus
The mechanism of action of tetra-O-Benzyl-D-glucono-1,4-lactone involves its interaction with specific enzymes and molecular targets. The benzyl groups protect the hydroxyl groups, allowing the compound to participate in selective reactions without undergoing unwanted side reactions. The lactone ring structure also plays a crucial role in its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetra-O-Benzyl-D-glucono-1,5-lactone: Another derivative of D-gluconic acid with a different lactone ring structure.
Tetra-O-Benzyl-D-glucono-δ-lactone: Similar in structure but with variations in the lactone ring configuration.
Uniqueness
Tetra-O-Benzyl-D-glucono-1,4-lactone is unique due to its specific lactone ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in synthetic chemistry and biomedical research .
Eigenschaften
Molekularformel |
C34H34O6 |
|---|---|
Molekulargewicht |
538.6 g/mol |
IUPAC-Name |
5-[1,2-bis(phenylmethoxy)ethyl]-3,4-bis(phenylmethoxy)oxolan-2-one |
InChI |
InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(40-34)30(37-22-27-15-7-2-8-16-27)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2 |
InChI-Schlüssel |
ULPKXKYVFRYCSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(C2C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole](/img/structure/B15336166.png)
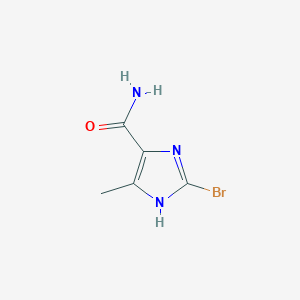
![Diethyl [Chloro(cyano)methyl]phosphonate](/img/structure/B15336175.png)
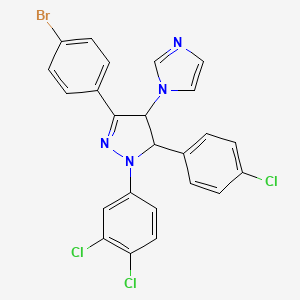
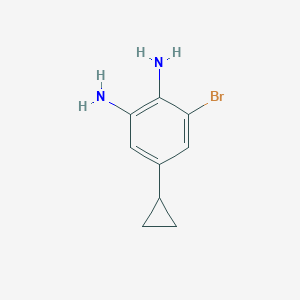
![1,1'-[Methylenebis(oxy)]bis[2,4,6-tribromobenzene]](/img/structure/B15336206.png)

